molecular formula C11H9FN2O B8558737 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde

Cat. No. B8558737
M. Wt: 204.20 g/mol
InChI Key: NRZHZSKJKXOVKK-UHFFFAOYSA-N
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Patent
US07452899B2

Procedure details

The compound from Step 1 (9 g) was treated with trifluoroacetic acid (30 mL) and water (30 mL). The trifluoacetic acid was removed in vacuo and the reaction mixture partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer was washed with saturated sodium bicarbonate (×2), brine and dried over MgSO4. The solvent was removed in vacuo to give a yellow oil which was crystallised from ethyl acetate/hexanes to give the title compound. 4.6 g 1H NMR (360, CDCl3) δ 9.97 (s, 1H), 7.38 (m, 2H), 7.20 (m, 2H), 6.80 (s, 1H), 3.95 (s, 3H).
Name
compound
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[N:6]([CH3:16])[N:5]=1.FC(F)(F)C(O)=O>O>[F:15][C:12]1[CH:11]=[CH:10][C:9]([C:7]2[N:6]([CH3:16])[N:5]=[C:4]([CH:3]=[O:2])[CH:8]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
compound
Quantity
9 g
Type
reactant
Smiles
COC(C1=NN(C(=C1)C1=CC=C(C=C1)F)C)OC
Name
Quantity
30 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The trifluoacetic acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the reaction mixture partitioned between ethyl acetate and saturated sodium bicarbonate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate (×2), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was crystallised from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(=NN1C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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